Lipophilicity Shift: clogP Reduction of ~0.85 Log Units Relative to the Des-Amino Analog 1-((2-Bromophenyl)sulfonyl)pyrrolidine
The target compound (1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine exhibits a computed clogP of 2.40, compared to a measured/calculated LogP of 3.25 for the closest des-amino comparator 1-((2-bromophenyl)sulfonyl)pyrrolidine [1][2]. This represents a reduction of approximately 0.85 log units, attributable to the introduction of the polar primary aminomethyl group at the pyrrolidine 3-position. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the comparator, while remaining within the favorable drug-like range (clogP 1–3) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP/LogP) |
|---|---|
| Target Compound Data | clogP = 2.40 (ECBD computed value) [1] |
| Comparator Or Baseline | 1-((2-Bromophenyl)sulfonyl)pyrrolidine: LogP = 3.2523 (Molbase reported value) [2] |
| Quantified Difference | ΔLogP ≈ -0.85 (target more hydrophilic by ~0.85 log units) |
| Conditions | Computed clogP via fragmental method (ECBD) vs. reported LogP (Molbase); both refer to the neutral free base form |
Why This Matters
This lipophilicity difference directly impacts compound handling (DMSO solubility), assay performance (non-specific binding propensity), and downstream PK/PD optimization in lead development—a 0.85 log unit shift is pharmacologically meaningful and not achievable by substituting the des-amino analog.
- [1] European Chemical Biology Database (ECBD). EOS96445: (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine. Calculated Properties: clogP 2.40, TPSA 42.43 Ų. Retrieved from https://sildrug.ibb.waw.pl/ecbd/EOS96445/ View Source
- [2] Molbase. 1-((2-Bromophenyl)sulfonyl)pyrrolidine (CAS 929000-58-8). LogP: 3.2523, PSA: 45.76, MW: 290.18. Retrieved from https://qiye.molbase.cn/d11953/704201-1724575/ View Source
